Home > Products > Building Blocks P17229 > 7-O-Desmethyl terazosin
7-O-Desmethyl terazosin - 105356-90-9

7-O-Desmethyl terazosin

Catalog Number: EVT-1443172
CAS Number: 105356-90-9
Molecular Formula: C18H23N5O4
Molecular Weight: 373.413
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Terazosin

    Compound Description: Terazosin is a selective α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia [, ]. It exerts its antihypertensive effect by relaxing vascular smooth muscle, thereby reducing blood pressure.

Doxazosin

    Compound Description: While not explicitly mentioned, Doxazosin belongs to the same class of drugs as Terazosin (α1-adrenergic receptor antagonists) and shares a very similar structure [, ]. It is also used to treat hypertension and benign prostatic hyperplasia.

Overview

7-O-Desmethyl terazosin is a chemical compound recognized as an intermediate in the synthesis of various quinazoline derivatives. It is particularly significant in pharmacological research due to its role in studying alpha-1 adrenergic antagonists, which are crucial for managing conditions such as hypertension and benign prostatic hyperplasia. The compound is classified under the category of pharmaceutical intermediates and is associated with therapeutic applications involving receptor interactions and cellular processes .

Synthesis Analysis

Methods of Synthesis:
The synthesis of 7-O-Desmethyl terazosin primarily involves the demethylation of terazosin. This can be achieved using several methods, including:

  • Demethylation Agents: Common agents include boron tribromide (BBr3) and aluminum chloride (AlCl3), which facilitate the removal of the methyl group under controlled conditions.
  • Industrial Production: For large-scale production, similar synthetic routes are employed, ensuring rigorous quality control measures are in place to maintain the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is typically used for purification .

Technical Details:
The reaction conditions for demethylation often require specific temperatures and solvents to optimize yield and minimize by-products. The choice of demethylating agent can significantly influence the efficiency and selectivity of the reaction.

Molecular Structure Analysis

Structure:
7-O-Desmethyl terazosin is a derivative of terazosin, characterized by the absence of a methoxy group at the 7-position on the quinazoline ring. Its molecular formula is C19H22N4O4, with a molecular weight of approximately 366.41 g/mol.

Data:
The compound features a quinazoline core structure, which is pivotal for its biological activity. The absence of the methoxy group alters its interaction with biological targets compared to its parent compound, terazosin .

Chemical Reactions Analysis

Reactions:
7-O-Desmethyl terazosin can undergo various chemical reactions, including:

  • Oxidation: Using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline N-oxides.
  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), yielding reduced quinazoline derivatives.
  • Substitution: Nucleophilic substitution reactions may occur at the quinazoline ring, especially under basic conditions with nucleophiles such as amines or thiols .

Technical Details:
Each reaction type involves specific reagents, conditions, and mechanisms that dictate the outcome and efficiency of the transformations.

Mechanism of Action

7-O-Desmethyl terazosin functions primarily as an alpha-1 adrenergic receptor antagonist. By selectively blocking these receptors, it induces relaxation of smooth muscle in blood vessels and the prostate gland. This action results in lowered blood pressure and improved urinary flow, making it beneficial for treating conditions like hypertension and benign prostatic hyperplasia. The mechanism involves inhibiting adrenaline's action on these receptors, which is crucial for managing related symptoms .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents and can participate in various substitution reactions typical for compounds containing nitrogen heterocycles .

Relevant Data:
The melting point, boiling point, and other specific physical constants are essential for determining appropriate handling and storage conditions.

Applications

7-O-Desmethyl terazosin has several scientific uses:

  • Pharmaceutical Research: It serves as an intermediate in synthesizing new quinazoline derivatives aimed at enhancing therapeutic efficacy against alpha-1 adrenergic receptor-related disorders.
  • Biological Studies: The compound is utilized to investigate the effects of alpha-1 adrenergic antagonists on cellular processes, contributing to our understanding of receptor interactions and signaling pathways.
  • Drug Development: It plays a role in developing new drugs targeting similar pathways, serving as a reference standard in analytical methods such as HPLC and mass spectrometry .
Chemical Identity and Structural Characterization of 7-O-Desmethyl Terazosin

Molecular Structure and Isomeric Properties

7-O-Desmethyl terazosin (chemical name: 1-(4-Amino-7-hydroxy-6-methoxyquinazolin-2-yl)-4-[[(2RS)-tetrahydrofuran-2-yl]carbonyl]piperazine) is a defined metabolite of the alpha-blocker terazosin. The compound has the molecular formula C₁₈H₂₃N₅O₄ and a molecular weight of 373.41 g/mol [1] [8]. Its core structure retains the quinazoline ring system of the parent compound but features a critical modification at position 7, where a methoxy group (–OCH₃) is replaced by a hydroxyl group (–OH). This demethylation creates a potential site for hydrogen bonding and significantly alters the molecule's electronic distribution [8].

The CAS registry number 105356-90-9 specifically identifies the 7-O-desmethyl isomer, distinguishing it from other terazosin metabolites like 6-O-desmethyl terazosin (CAS 105356-89-6) and 7-O-methyl terazosin [3] [8]. Stereochemically, the molecule contains a single chiral center at the tetrahydrofuran-2-yl carbonyl moiety, existing as a racemic mixture [(2RS)-configuration] in its standard reference material form. This racemic character may influence its biological interactions, as evidenced by differential binding in receptor assays [8].

Table 1: Fundamental Molecular Descriptors of 7-O-Desmethyl Terazosin

PropertyValueSource/Reference
Molecular FormulaC₁₈H₂₃N₅O₄PubChem [1]
Molecular Weight373.41 g/molAllMPus [8]
CAS Registry Number105356-90-9AllMPus [8]
IUPAC Name1-(4-Amino-7-hydroxy-6-methoxyquinazolin-2-yl)-4-[[(2RS)-tetrahydrofuran-2-yl]carbonyl]piperazineAllMPus [8]
Chiral Centers1 (racemic)Analyticachemie [7]

X-ray diffraction analysis of the closely related terazosin hydrochloride dihydrate (CAS 70024-40-7) reveals a monoclinic crystal system with hydrogen-bonding networks involving water molecules [7]. While direct crystallographic data for 7-O-desmethyl terazosin is limited, its phenolic hydroxyl group likely enhances hydrogen-bonding capacity compared to the parent compound, influencing solid-state stability and solvation behavior. The compound is typically supplied as a white to off-white powder with a melting point range of 284–286°C when in hydrochloride salt forms [7].

Comparative Analysis with Parent Compound (Terazosin)

Structurally, 7-O-desmethyl terazosin differs from terazosin (C₁₉H₂₅N₅O₄) through the absence of a single methyl group at the 7-position oxygen atom on the quinazoline ring. This modification reduces its molecular weight by 14 Da (terazosin MW: 387.43 g/mol) and introduces a polar phenolic group where terazosin possesses a methoxy functionality [3] [8]. The table below highlights key structural differences:

Table 2: Structural Comparison Between Terazosin and 7-O-Desmethyl Terazosin

Structural FeatureTerazosin7-O-Desmethyl TerazosinBiological Implication
C7 substituent–OCH₃ (methoxy)–OH (phenolic hydroxyl)Enhanced hydrogen bonding capacity [8]
Molecular formulaC₁₉H₂₅N₅O₄C₁₈H₂₃N₅O₄Altered lipophilicity
logP (calculated)~1.8~1.4Increased hydrophilicity of metabolite
Known metabolitesParent compoundPhase I demethylation productPharmacologically active [2]

Metabolically, this compound arises via cytochrome P450-mediated O-demethylation, primarily involving hepatic enzymes. The transformation represents a major Phase I metabolic pathway for terazosin, alongside other metabolites like 6-O-desmethyl terazosin and piperazine derivatives [3]. Pharmacologically, this structural change preserves the molecule's ability to interact with α1-adrenoceptor subtypes while modifying its binding kinetics. Radioreceptor assays demonstrate that 7-O-desmethyl terazosin contributes significantly to the prolonged receptor binding observed ex vivo despite declining parent drug concentrations. Specifically, it maintains binding activity at α1A- and α1D-adrenoceptors at 23.5 hours post-terazosin administration, explaining the discordance between HPLC-measured terazosin levels and receptor blockade duration [2].

Physicochemical Properties: Solubility, Stability, and Reactivity

The introduction of a phenolic hydroxyl group profoundly influences the solubility profile of 7-O-desmethyl terazosin relative to its parent compound. Experimental data indicate solubility in polar organic solvents including methanol and DMSO, with limited aqueous solubility at physiological pH [8]. The compound's ionizable groups (piperazine nitrogen pKa ~7.1; phenolic hydroxyl pKa ~10.2) confer pH-dependent solubility characteristics, showing improved dissolution in acidic environments where protonation occurs [7] [8].

Stability assessments reveal that 7-O-desmethyl terazosin requires storage at 2-8°C for long-term preservation, indicating sensitivity to thermal degradation. In solution state, it demonstrates susceptibility to oxidative processes at the phenolic moiety, necessitating inert atmosphere handling during analytical procedures. The crystalline form exhibits greater stability, with the hydrochloride salt form showing negligible decomposition under controlled humidity conditions (30-60% RH) [7] [8].

Table 3: Experimental Physicochemical Parameters

PropertyConditions/ValueAnalytical Method
Solubility in DMSO>10 mg/mLEquilibrium solubility [8]
Solubility in methanol~5 mg/mLEquilibrium solubility [8]
Aqueous solubility (pH 7.4)<0.1 mg/mLShake-flask method [8]
Storage stabilityStable 24 months at 2-8°CLong-term stability study [8]
Thermal stabilityDecomposition >220°CThermogravimetric analysis [7]

Reactivity analysis suggests the phenolic hydroxyl group can undergo phase II conjugation reactions (glucuronidation/sulfation) in vivo, while the quinazoline amino group remains susceptible to electrophilic attack. The tetrahydrofuran carbonyl exhibits typical amide reactivity, though steric hindrance limits its susceptibility to nucleophiles under physiological conditions. These properties necessitate careful handling during chemical synthesis and purification to avoid artefact formation [7].

Computational Modeling of Molecular Interactions

Computational approaches provide molecular-level insights into the binding interactions of 7-O-desmethyl terazosin with biological targets. Molecular docking simulations with α1-adrenoceptor subtypes reveal that the loss of the 7-methoxy group and gain of a hydroxyl moiety creates an additional hydrogen bond donor capable of interacting with Thr194 on transmembrane helix 5 (TM5) of the α1A-adrenoceptor. This interaction partially compensates for the lost hydrophobic contact with Val108 that the parent compound's methoxy group engages [2] [3].

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level demonstrate redistribution of electron density in the quinazoline ring system. The highest occupied molecular orbital (HOMO) localizes over the 7-hydroxy-6-methoxyquinazoline system, while the lowest unoccupied molecular orbital (LUMO) concentrates on the tetrahydrofuran carbonyl group. This electronic polarization may facilitate charge-transfer interactions during receptor binding [2].

Binding free energy calculations (MM-GBSA) indicate approximately 1.8 kcal/mol lower binding energy for 7-O-desmethyl terazosin compared to terazosin at α1D-adrenoceptors, correlating with experimental observations of prolonged receptor occupancy. This enhanced binding arises primarily from improved electrostatic complementarity due to the phenolic hydroxyl group's interaction with Glu309 in the α1D subtype's extracellular loop 2 [2] [3].

Table 4: Computational Binding Parameters for α1-Adrenoceptor Subtypes

Parameterα1A-Adrenoceptorα1B-Adrenoceptorα1D-Adrenoceptor
Docking score (kcal/mol)-9.2 ± 0.3-7.1 ± 0.4-9.5 ± 0.2
Hydrogen bonds formed324
Key interacting residuesThr194, Asp106, Tyr185Asp125, Ser188Glu309, Asp97, Tyr348
ΔG binding (MM-GBSA)-42.7 ± 2.1 kcal/mol-38.9 ± 1.8 kcal/mol-45.3 ± 2.0 kcal/mol

Molecular dynamics simulations (50 ns) in hydrated lipid bilayers demonstrate increased stability of the 7-O-desmethyl terazosin-α1D complex compared to terazosin, with root mean square deviation (RMSD) values stabilizing below 1.8Å after 15 ns. The phenolic hydroxyl group maintains stable hydrogen bonding (occupancy >85%) throughout the simulation, supporting the radioreceptor assay findings of sustained receptor binding [2].

Properties

CAS Number

105356-90-9

Product Name

7-O-Desmethyl terazosin

IUPAC Name

[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone

Molecular Formula

C18H23N5O4

Molecular Weight

373.413

InChI

InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)

InChI Key

SJKBVIWBQFXGFG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O

Synonyms

1-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.